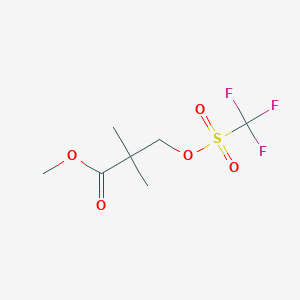

2,2-二甲基-3-(三氟甲磺酰氧基)丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

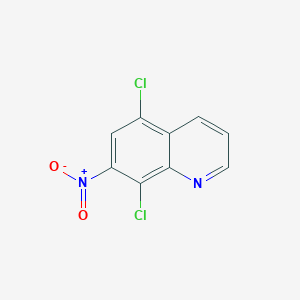

Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate is a chemical compound that is part of a broader class of trifluoromethanesulfonate esters. These compounds are characterized by their trifluoromethanesulfonyloxy functional group, which imparts unique physical and chemical properties that make them valuable in various chemical reactions and applications, including as intermediates in organic synthesis and in pharmaceuticals for their antifungal activities .

Synthesis Analysis

The synthesis of methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate and related compounds typically involves the reaction of suitable precursors with trifluoromethanesulfonic acid or its derivatives. For instance, the synthesis of related trifluoromethyl compounds can be achieved through reactions involving perfluoroalkylated precursors and sulfur trioxide, followed by methanol treatment . Additionally, the synthesis of analogs with antifungal activity involves the alkylation of methyl groups at specific positions on the propanol backbone .

Molecular Structure Analysis

The molecular structure of related trifluoromethanesulfonate compounds has been studied using various techniques, including gas electron diffraction and quantum chemical calculations. These studies reveal the conformational properties of the molecules, such as the gauche conformation observed in methyl trifluoromethanesulfonate, which is a simpler analog of the compound . Theoretical investigations also provide insights into the stable conformations and intramolecular interactions, such as hydrogen bonding, that can influence the molecular structure and reactivity .

Chemical Reactions Analysis

Trifluoromethanesulfonate esters are known for their reactivity and are often used as intermediates in organic synthesis. For example, methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, a related compound, has been shown to be a versatile trifluoromethylating agent for various organic halides, indicating the potential for methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate to participate in similar reactions . Additionally, the formation of 3-methyl-1-adamantyl trifluoromethanesulfonate from the reaction with trifluoromethanesulfonic acid suggests that the compound could also undergo dissociation and carbocationic rearrangements under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethanesulfonate esters are influenced by their molecular structure. For instance, the presence of the trifluoromethanesulfonyloxy group can affect the compound's density, speed of sound, and volumetric properties when mixed with other solvents, as observed in studies of ionic liquids containing trifluoromethanesulfonate . The separation of stereoisomers of related compounds by reverse phase high-performance liquid chromatography also highlights the importance of the compound's physical properties in analytical chemistry .

科学研究应用

合成和构效关系

2,2-二甲基-3-(三氟甲磺酰氧基)丙酸甲酯用于合成非甾体抗雄激素,在治疗雄激素反应性疾病方面显示出潜力。该化合物的衍生物,特别是带有三氟甲基的衍生物,表现出部分雄激素激动剂活性,从而导致了像 ICI 176334 这样的强效抗雄激素的开发,这些抗雄激素正在被探索用于良性和恶性疾病 (Tucker, Crook, & Chesterson, 1988).

非水溶剂中的电化学研究

对 2,2-二甲基-3-(三氟甲磺酰氧基)丙酸甲酯的研究有助于了解三氟甲磺酸在非水溶剂中的解离行为。这种知识对于电化学应用至关重要,在电化学应用中,酸在不同溶剂中的强度和解离会影响电化学系统的性能 (Fujinaga & Sakamoto, 1977).

两性离子聚合物和共聚物

该化合物在两性离子聚合物和共聚物的合成中发挥作用,这些聚合物表现出独特的溶解性行为,受共聚物组成、pH 值和电解质浓度的影响。鉴于它们对环境变化的反应性质,这些材料因其在生物技术和医学中的潜在应用而受到关注 (Kathmann, White, & McCormick, 1997).

离子液体和催化

2,2-二甲基-3-(三氟甲磺酰氧基)丙酸甲酯对离子液体领域有贡献,特别是在三氟甲磺酸阴离子离子液体的合成方面。这些离子液体具有独特的性质,并用于各种应用,包括催化、电化学和绿色化学。从这种化合物中无溶剂合成高纯度三氟甲磺酸离子液体为可持续化学过程开辟了新途径 (Ignat’ev et al., 2012).

环丙烷衍生物的合成

该化合物还用于合成环丙烷衍生物,这些衍生物在药物化学和有机合成中很有价值。与活性亚甲基化合物进行双烷基化的能力导致产生三氟甲基化的环丙烷衍生物,这些衍生物是合成各种生物活性分子的重要中间体 (Kasai et al., 2012).

安全和危害

The safety information available indicates that Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate is potentially dangerous. The GHS pictograms indicate that it may cause harm if swallowed (H301), cause severe skin burns and eye damage (H314), and may be harmful if inhaled (H332) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

属性

IUPAC Name |

methyl 2,2-dimethyl-3-(trifluoromethylsulfonyloxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O5S/c1-6(2,5(11)14-3)4-15-16(12,13)7(8,9)10/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGPVHJRBMESDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COS(=O)(=O)C(F)(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)

![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)

![[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B2527554.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2527561.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527562.png)